molecular formula C15H15Cl2N3O4S2 B11069244 2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11069244
M. Wt: 436.3 g/mol
InChI Key: JCEUMVLSKBMGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro, sulfamoyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe thiazole ring is synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also common to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers .

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both dichloro and sulfamoyl groups, along with the thiazole ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H15Cl2N3O4S2

Molecular Weight

436.3 g/mol

IUPAC Name

2,4-dichloro-5-(oxolan-2-ylmethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H15Cl2N3O4S2/c16-11-7-12(17)13(26(22,23)19-8-9-2-1-4-24-9)6-10(11)14(21)20-15-18-3-5-25-15/h3,5-7,9,19H,1-2,4,8H2,(H,18,20,21)

InChI Key

JCEUMVLSKBMGTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.